molecular formula C18H34O4 B549202 Octadecanedioic acid CAS No. 871-70-5

Octadecanedioic acid

Cat. No.: B549202
CAS No.: 871-70-5
M. Wt: 314.5 g/mol
InChI Key: BNJOQKFENDDGSC-UHFFFAOYSA-N
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Description

Octadecanedioic acid: is a long-chain dicarboxylic acid with the molecular formula C₁₈H₃₄O₄ 1,18-octadecanedioic acid . This compound is characterized by its two carboxylic acid groups located at the terminal ends of an eighteen-carbon aliphatic chain. It is a white crystalline solid at room temperature and is insoluble in water but soluble in organic solvents.

Biochemical Analysis

Biochemical Properties

Octadecanedioic acid plays a crucial role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with several enzymes and proteins, including cytochrome P450 monooxygenases, which are involved in its ω-oxidation pathway . This pathway converts this compound into shorter-chain dicarboxylic acids, which are further metabolized via β-oxidation. Additionally, this compound can form noncovalent complexes with human serum albumin, facilitating its transport and distribution within the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate cellular receptors and enhance stability in plasma, thereby affecting cell function . In studies involving Candida guilliermondii, this compound was found to be produced via metabolic pathway engineering, highlighting its role in cellular metabolism . Furthermore, its conjugates, such as this compound-terlipressin, have demonstrated improved pharmacokinetics and safety profiles in cellular models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to serum albumin via native fatty acid binding modes, enhancing its stability and circulation time . This binding interaction is crucial for its therapeutic applications, as it allows for prolonged activity and reduced side effects. Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it remains stable under various conditions, with minimal degradation . Long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies involving its conjugates. For example, this compound-terlipressin conjugates have demonstrated prolonged elimination half-lives and superior safety profiles in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cellular receptor activation and improve pharmacokinetics . At higher doses, potential toxic or adverse effects may be observed. For instance, studies involving this compound-paclitaxel conjugates have reported dose-dependent antitumor activity, with higher doses leading to complete tumor regression in some cases .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the ω-oxidation and β-oxidation pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and acyl-CoA oxidases, which facilitate its conversion into shorter-chain dicarboxylic acids . These metabolic pathways are essential for maintaining metabolic flux and regulating metabolite levels within the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via binding to serum albumin and other transport proteins . This interaction ensures its efficient localization and accumulation in target tissues. The transport and distribution mechanisms are crucial for its therapeutic efficacy, as they influence its bioavailability and activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including mitochondria and microsomes . Its activation and function are influenced by its subcellular localization, with specific enzymes facilitating its conversion and degradation. The subcellular distribution of this compound is similar to that of other long-chain fatty acids, highlighting its role in cellular metabolism and energy production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Further oxidized products depending on the conditions.

    Reduction: Octadecanediol.

    Esterification: Various esters of this compound.

Mechanism of Action

The mechanism of action of octadecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other biochemical compounds. Its long aliphatic chain allows it to integrate into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Properties

IUPAC Name

octadecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJOQKFENDDGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074331
Record name Octadecanedioic acid
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Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid
Record name Octadecanedioic acid
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Record name Octadecanedioic acid
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CAS No.

871-70-5
Record name Octadecanedioic acid
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Record name Octadecane-1,18-dioic acid
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Record name Octadecanedioic acid
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Record name Octadecanedioic acid
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Record name OCTADECANE-1,18-DIOIC ACID
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Record name Octadecanedioic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000782
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In Example 3, acetone solution of 12-hydroxydodecanoic acid was replaced by 16-hydroxy hexadecanoic acid (100 mg) dissolved in chloroform (10 ml) and reaction time was set for 15 hours. 72 mg of 1,16-hexadecane dicarboxylic acid was produced.
Quantity
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A
  • Enzyme Inhibition: Octadecanedioic acid exhibits inhibitory activity against glucoamylase and α-amylase, enzymes involved in carbohydrate digestion. This inhibition could potentially contribute to its antidiabetic effects by retarding glucose absorption. []
  • Albumin Binding: As a long-chain dicarboxylic acid, this compound can bind to human serum albumin (HSA), potentially within hydrophobic pockets similar to native long-chain fatty acids. This binding characteristic has been exploited to develop drug conjugates, such as this compound-Paclitaxel (ODDA-PTX), aiming for improved drug delivery and pharmacokinetics. [, , ]

A: * Molecular Formula: C18H34O4* Molecular Weight: 314.46 g/mol* Spectroscopic Data: * NMR: Studies using high-resolution 13C NMR have characterized the crystalline and liquid crystalline phases of polyesters containing this compound. [] * IR: Infrared spectroscopy has been utilized to investigate the adsorption of this compound on silica surfaces, providing insights into its interactions at the liquid-solid interface. []

ANone: this compound exhibits versatility in material applications, particularly in the development of polymers:

  • Polyamides: It serves as a valuable monomer for synthesizing various polyamides, including nylon-6,18, nylon-2,18, nylon-3,18, nylon-4,18, nylon-8,18, nylon-9,18, and nylon-12,18. These polyamides have been characterized using techniques like viscosimetry, thermal analysis, and spectroscopy (including 15N NMR to determine crystalline forms). [, ]
  • Polyesters: this compound is utilized in synthesizing polyesters with diverse properties. Its incorporation into betulin-based polyesters results in materials with tunable thermal properties, ranging from thermoplastics with good solubility to thermosets with enhanced thermal stability. [, ]
  • Amphiphilic Block Copolymers: Incorporation into mPEG-b-P(OA-DLLA)-b-mPEG block copolymers enables the formation of nanoparticles for potential drug delivery applications. These nanoparticles demonstrate controlled release of Paclitaxel and low cytotoxicity, indicating promise for controlled drug release systems. []

ANone: The provided research does not specifically focus on the catalytic properties of this compound. Its primary applications revolve around its use as a building block for polymers and drug conjugates.

A: While the provided research doesn't delve into in-depth computational studies, molecular docking simulations were performed to investigate the potential of this compound as an inhibitor of shikimate dehydrogenase in Staphylococcus aureus. This study suggests that this compound could potentially disrupt the shikimate pathway in bacteria, offering a potential target for novel antimicrobial agents. []

ANone: The provided research highlights the importance of this compound's long hydrocarbon chain in influencing its properties:

  • Albumin Binding: The length of the fatty acid chain in this compound conjugates significantly affects albumin binding affinity, which directly impacts the drug's pharmacokinetics and in vivo performance. For instance, increasing the chain length from this compound (C18) to Icosanedioic acid (C20) in insulin analogs resulted in a substantial increase in plasma half-life. []
  • Polymer Properties: In polyamides and polyesters, the length of the diacid (this compound) influences the polymer's melting point, crystallinity, and solubility, impacting its material properties and applications. [, ]

ANone: While the provided research doesn't explicitly address the intrinsic stability of this compound, its formulation into drug conjugates and polymers offers insights:

  • Drug Conjugates: Conjugation of Paclitaxel with this compound (ODDA-PTX) followed by complexation with human serum albumin (HSA) results in a formulation with improved stability, enhanced solubility, and favorable pharmacokinetics compared to free Paclitaxel. []
  • Nanoparticles: Incorporation into amphiphilic block copolymers like mPEG-b-P(OA-DLLA)-b-mPEG enables the formation of nanoparticles, enhancing the solubility and bioavailability of hydrophobic drugs like Paclitaxel. []

ANone: The provided research primarily focuses on the synthesis, characterization, and potential applications of this compound and its derivatives. Information regarding specific SHE regulations is not discussed.

  • ODDA-PTX: This conjugate exhibits significantly different pharmacokinetics compared to traditional Paclitaxel formulations. Its binding to HSA leads to a longer circulation half-life, allowing for potentially less frequent dosing and reduced toxicity. []
  • Insulin Icodec: This acylated insulin analog, incorporating Icosanedioic acid (C20), demonstrates a prolonged half-life of 196 hours in humans, enabling once-weekly administration. This modification highlights the impact of fatty acid chain length on the PK/PD of conjugated drugs. []

A: * ODDA-PTX: This conjugate demonstrated superior efficacy compared to traditional Paclitaxel formulations (Cremophor EL-formulated paclitaxel and Abraxane) in preclinical studies using subcutaneous murine xenograft models of human cancer. [] * Insulin Icodec: In phase-2 clinical trials, once-weekly insulin icodec, which incorporates a C20 fatty diacid, provided safe and effective glycemic control comparable to once-daily insulin glargine in patients with type 2 diabetes. []

ANone: The provided research does not discuss resistance mechanisms related to this compound or its derivatives.

A: * Albumin Binding: Exploiting this compound's affinity for HSA, researchers have developed conjugates like ODDA-PTX. This strategy leverages HSA as a natural carrier, potentially improving drug solubility, circulation half-life, and tumor targeting (through the enhanced permeability and retention effect). []* Nanoparticles: this compound's incorporation into amphiphilic block copolymers facilitates the formation of nanoparticles, encapsulating hydrophobic drugs like Paclitaxel. This approach enhances drug solubility, bioavailability, and potentially enables controlled release. []

ANone: The provided research does not discuss biomarkers associated with this compound or its derivatives.

ANone: Various analytical techniques have been employed to characterize and quantify this compound and its derivatives:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method, coupled with derivatization techniques like trimethylsilylation, allows for the sensitive and accurate determination of this compound in complex matrices like human skin and transdermal perfusates. []
  • High-Performance Liquid Chromatography (HPLC): This versatile technique is used to identify and quantify this compound in plant extracts and to study the release profile of this compound-drug conjugates from nanoparticle formulations. [, ]
  • Nuclear Magnetic Resonance (NMR): High-resolution 13C NMR provides structural information about this compound-containing polymers, including their crystalline and liquid crystalline phases. []
  • Infrared Spectroscopy (IR): IR spectroscopy, including internal reflection techniques, offers insights into the adsorption behavior of this compound on solid surfaces, elucidating its interactions at the liquid-solid interface. [, ]
  • Gel Permeation Chromatography (GPC): This technique is essential for determining the molecular weight distribution of this compound-containing polymers, providing valuable information about their size and homogeneity. []
  • Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): This technique helps elucidate the structure of this compound-containing polymers by identifying the main monomeric units present. []

ANone: The provided research does not specifically address the environmental impact or degradation of this compound.

A: * Solubility Enhancement: Conjugation of this compound to Paclitaxel (ODDA-PTX) and subsequent complexation with HSA significantly enhances the drug's solubility, potentially improving its bioavailability. [] * Nanoparticle Formulation: Incorporation of this compound into amphiphilic block copolymers to form nanoparticles further enhances the solubility of hydrophobic drugs like Paclitaxel, potentially leading to improved bioavailability. []

ANone: The provided research does not delve into the specifics of quality control and assurance measures for this compound-containing products.

ANone: The provided research does not address the immunogenicity of this compound.

ANone: The research does not provide information about the interactions of this compound with drug transporters.

ANone: The provided research does not provide insights into the potential of this compound to induce or inhibit drug-metabolizing enzymes.

  • Biocompatible Polymers: The use of this compound in synthesizing betulin-based polymers, some of which are proposed for biomedical applications, indicates potential biocompatibility. [, ]
  • Drug Delivery Systems: The successful formulation of this compound-Paclitaxel conjugates into nanoparticles with low cytotoxicity suggests biocompatibility for drug delivery applications. []

ANone: The provided research does not discuss specific strategies for recycling or waste management related to this compound.

ANone: The research highlights the use of standard analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS in studying this compound and its derivatives, indicating the availability of these established tools and resources for further research.

ANone: While the provided research does not present a historical overview, the studies collectively demonstrate the evolution of this compound from a simple building block for polyamides to its exploration in drug delivery systems and other advanced applications.

ANone: The research highlights the interdisciplinary nature of this compound research, spanning:

  • Polymer Chemistry: Synthesis and characterization of various this compound-containing polyamides and polyesters. [, , , ]
  • Pharmaceutical Sciences: Development of this compound-drug conjugates and nanoparticle formulations for improved drug delivery and therapeutic efficacy. [, ]
  • Biochemistry: Investigating the potential of this compound as an enzyme inhibitor, particularly targeting shikimate dehydrogenase in bacteria. []
  • Analytical Chemistry: Employing a range of analytical techniques like GC-MS, HPLC, NMR, IR spectroscopy, GPC, and MALDI-TOF MS to characterize and quantify this compound and its derivatives. [, , , , , ]

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